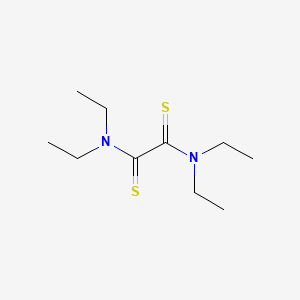
Tetraethyldithiooxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyldithiooxamide is an organic compound that belongs to the class of dithiooxamides. It is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the oxamide structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethyldithiooxamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then oxidized to produce this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyldithiooxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, amines, and substituted derivatives of this compound
Aplicaciones Científicas De Investigación
Tetraethyldithiooxamide has been extensively studied for its applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals. These complexes are studied for their catalytic properties and potential use in industrial processes.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial agent.
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Industry: In industrial applications, this compound is used in the synthesis of other chemicals and materials, contributing to the development of new products and technologies.
Mecanismo De Acción
The mechanism of action of tetraethyldithiooxamide involves its interaction with molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. These interactions may affect enzyme activity, cellular signaling pathways, and other molecular functions, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetraethyldithiooxamide include other dithiooxamides and their derivatives, such as:
- Dimethyldithiooxamide
- Diethyldithiooxamide
- Dipropyldithiooxamide
Uniqueness
This compound is unique due to its specific ethyl group substitutions, which confer distinct chemical properties and reactivity compared to other dithiooxamides. These differences make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
13749-59-2 |
|---|---|
Fórmula molecular |
C10H20N2S2 |
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraethylethanedithioamide |
InChI |
InChI=1S/C10H20N2S2/c1-5-11(6-2)9(13)10(14)12(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
ADIGJLGLVMQTSX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)C(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



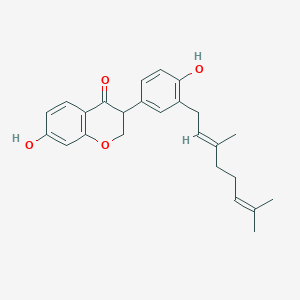


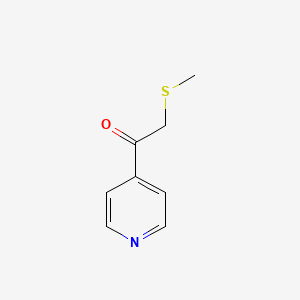
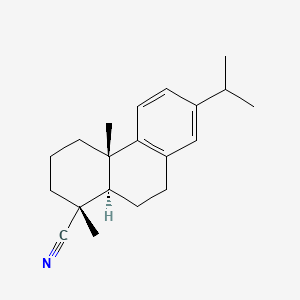
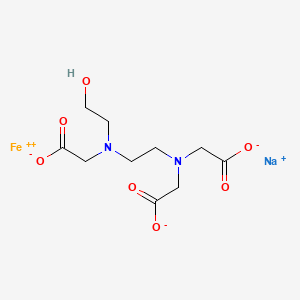

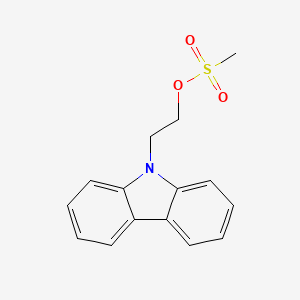
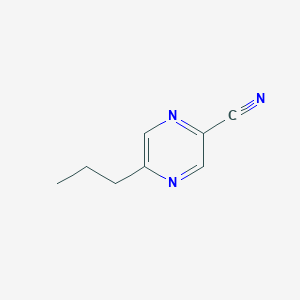
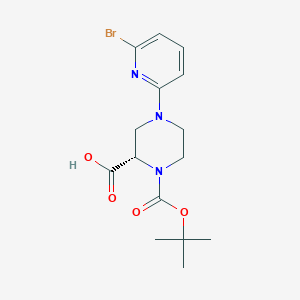
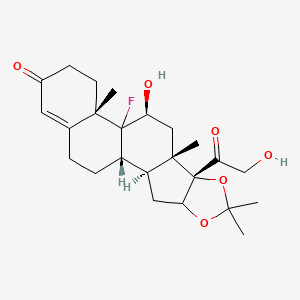

![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
